(S)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a chlorinated pyridazine moiety, and a tert-butyl ester group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Pyridazine Moiety: This step involves the chlorination of a pyridazine derivative, followed by its attachment to the pyrrolidine ring via a sulfanyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorinated pyridazine moiety can be reduced to a corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorinated pyridazine moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl group could play a role in redox reactions, while the pyrrolidine ring may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine:
Uniqueness
(S)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C13H18ClN3O2S |
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Molecular Weight |
315.82 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(6-chloropyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-7-6-9(8-17)20-11-5-4-10(14)15-16-11/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
RJNDKEINAQLOAF-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NN=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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